Home > Products > Screening Compounds P22849 > Rivastigmine(1+)
Rivastigmine(1+) -

Rivastigmine(1+)

Catalog Number: EVT-1595346
CAS Number:
Molecular Formula: C14H23N2O2+
Molecular Weight: 251.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rivastigmine(1+) is an organic cation obtained by protonation of the tertiary amino function of rivastigmine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a rivastigmine.
Overview

Rivastigmine is a reversible inhibitor of the enzyme acetylcholinesterase, primarily used in the treatment of Alzheimer's disease and other dementias. It enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive function and memory in patients. Rivastigmine is classified as a carbamate derivative, which distinguishes it from other cholinesterase inhibitors.

Source

Rivastigmine was first synthesized in the late 1990s and has been marketed under various brand names, including Exelon. It is derived from the natural alkaloid physostigmine and has undergone modifications to enhance its pharmacological properties.

Classification
  • Type: Cholinesterase inhibitor
  • Chemical Class: Carbamate
  • Therapeutic Use: Treatment of Alzheimer's disease and Parkinson's disease dementia
Synthesis Analysis

The synthesis of rivastigmine typically involves several key steps, utilizing various reagents and conditions to achieve the desired compound.

Methods and Technical Details

  1. Starting Materials: The synthesis often begins with (S)-3-(1-(dimethylamino)ethyl)phenol.
  2. Reagents: Common reagents include dimethylcarbamic chloride, sodium hydroxide, and toluene.
  3. Procedure:
    • The initial step involves reacting (S)-3-(1-(dimethylamino)ethyl)phenol with dimethylcarbamic chloride in toluene.
    • The reaction is facilitated by base catalysis and typically requires careful temperature control to optimize yield.
    • Subsequent purification steps may include recrystallization or chromatography to isolate pure rivastigmine .
Molecular Structure Analysis

Structure Data

Rivastigmine has a complex molecular structure characterized by the following features:

  • Molecular Formula: C14H22N2O2
  • Molecular Weight: 250.34 g/mol
  • Structural Representation:
    Chemical Structure N(C)C O OC6H4 C N(C)C\text{Chemical Structure }\text{N}(\text{C})\text{C O O}\text{C}_6\text{H}_4\text{ C }\text{N}(\text{C})\text{C}

The structure includes a central carbamate group linked to a phenolic moiety, which contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Rivastigmine undergoes several chemical reactions during its synthesis:

  1. Formation of Carbamate: The reaction between the phenolic compound and dimethylcarbamic chloride leads to the formation of the carbamate bond.
  2. Methylation Reactions: Methylation is often performed using methyl iodide or dimethyl sulfate to enhance the compound's activity.
  3. Hydrogenation Steps: In some synthesis routes, hydrogenation may be employed to modify certain functional groups .
Mechanism of Action

Rivastigmine functions primarily as an acetylcholinesterase inhibitor.

Process and Data

  • Inhibition Mechanism: Rivastigmine binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine into acetate and choline.
  • Resulting Effect: This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission which is crucial for memory and learning processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rivastigmine is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 90-92 °C.
  • Stability: Rivastigmine is stable under normal conditions but may degrade when exposed to extreme pH levels or high temperatures .
Applications

Rivastigmine's primary application lies in its use as a therapeutic agent for treating cognitive decline associated with Alzheimer's disease and dementia related to Parkinson's disease.

Scientific Uses

  • Clinical Trials: Rivastigmine has been extensively studied in clinical trials for its efficacy in improving cognitive function.
  • Research Applications: Beyond its clinical use, rivastigmine is utilized in research settings to study cholinergic signaling pathways and neurodegenerative diseases .
Mechanistic Foundations of Rivastigmine(1+) Activity

Dual Cholinesterase Inhibition Dynamics

Rivastigmine(1+) exerts therapeutic effects primarily through dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Unlike selective AChE inhibitors (e.g., donepezil), rivastigmine targets both enzymes with distinct kinetics and structural interactions, enhancing acetylcholine availability in synaptic clefts [2] [6].

Acetylcholinesterase (AChE) Binding Kinetics

Rivastigmine(1+) inhibits AChE via pseudoirreversible carbamylation of the catalytic serine residue (Ser200). Kinetic studies reveal a bimolecular rate constant (ki) of 3,300 M−1 min−1 for human AChE, significantly higher than for Torpedo californica AChE (2.0 M−1 min−1), indicating species-specific efficacy [3]. X-ray crystallography shows that rivastigmine’s carbamyl moiety binds the active site, while its dimethylaminoethyl group occupies the "anionic" subsite, displacing histidine (H440) and disrupting the catalytic triad [3]. Computational models confirm that rivastigmine’s flexible structure allows deeper penetration into the AChE gorge than rigid inhibitors like galantamine, prolonging residence time [7].

Table 1: Kinetic Parameters of Rivastigmine(1+) for Cholinesterases

Enzymeki (M−1 min−1)Decarbamylation Half-life
Human AChE3,3008–10 hours
Human BuChE90,0009 hours
Drosophila AChE500,000Not reported
Torpedo californica AChE2.0>48 hours (minimal reactivation)

Sources: [3] [7]

Butyrylcholinesterase (BuChE) Selectivity Profiles

BuChE inhibition is pivotal in late-stage Alzheimer’s disease (AD) and Parkinson’s disease dementia (PDD), where BuChE activity increases by 40–90% in cortical regions as AChE declines [2] [6]. Rivastigmine(1+) exhibits 27-fold higher potency for BuChE (ki = 9 × 104 M−1 min−1) than for human AChE [3]. This dual inhibition:

  • Compensates for AChE deficit in advanced neurodegeneration [6].
  • Enhances executive function in subcortical dementias (e.g., vascular dementia) by modulating frontostriatal circuits [6] [10].
  • Correlates with improved cognition in K-variant BuChE carriers, a genotype linked to accelerated AD progression [2].

Pseudoirreversible Carbamate-Mediated Enzyme Inhibition

Rivastigmine(1+) belongs to the carbamate class, undergoing cholinesterase-mediated hydrolysis to form a carbamoyl-enzyme complex. This adduct hydrolyzes slowly (half-life: 8–10 hours for AChE; ~9 hours for BuChE), enabling sustained inhibition despite rivastigmine’s short plasma half-life (1.5 hours) [1] [3]. The "pseudoirreversible" nature arises from:

  • Disruption of the catalytic triad via histidine displacement [3].
  • Slow decarbamylation kinetics, allowing once-daily dosing via transdermal delivery [5].Unlike reversible inhibitors (e.g., donepezil), rivastigmine’s effects persist even after plasma clearance, providing continuous enzyme inhibition [1].

Non-Cholinergic Modulation of Neurotransmitter Systems

Beyond cholinesterase inhibition, rivastigmine(1+) modulates glutamatergic and monoaminergic pathways, addressing multifaceted neurochemical deficits in dementia.

Glutamatergic Pathway Interactions

Chronic rivastigmine administration (3–21 days) upregulates rEAAC1 mRNA in rat hippocampal neurons (CA1–CA3, dentate gyrus), increasing expression of this neuronal glutamate transporter [4]. This effect:

  • Restores glutamate homeostasis by enhancing synaptic reuptake, reducing excitotoxicity [4].
  • Synergizes with cholinergic signaling, as acetylcholine potentiates NMDA receptor function [8].In AD models, rivastigmine counteracts Aβ-induced suppression of long-term potentiation (LTP) by normalizing glutamate clearance, thereby improving synaptic plasticity [8].

Monoaminergic System Crosstalk

Rivastigmine(1+) indirectly modulates monoamines via central cholinergic-glutamatergic interactions:

  • Dopaminergic circuits: In PDD, rivastigmine improves gait stability by enhancing thalamic dopamine release, mediated by AChE inhibition in striatal cholinergic interneurons [5] [9].
  • Serotonergic and noradrenergic pathways: Rivastigmine elevates extracellular serotonin (5-HT) and norepinephrine in rodent cortex by inhibiting monoamine oxidase-A (MAO-A), though this is secondary to cholinesterase inhibition [9].
  • Histaminergic regulation: Butyrylcholinesterase inhibition in glial cells reduces histamine degradation, potentially ameliorating attention deficits in dementia [9].

Table 2: Non-Cholinergic Effects of Rivastigmine(1+) in Neurodegenerative Conditions

PathwayEffect of Rivastigmine(1+)Therapeutic Relevance
Glutamatergic↑ rEAAC1 mRNA in hippocampusReduces excitotoxicity, improves synaptic plasticity
Dopaminergic↑ Thalamic dopamine releaseImproves gait stability in Parkinson’s dementia
Serotonergic↑ Cortical 5-HT via MAO-A modulationMitigates depression in dementia
Histaminergic↓ Histamine degradation via BuChE inhibitionEnhances attention

Sources: [4] [5] [8]

Properties

Product Name

Rivastigmine(1+)

IUPAC Name

[(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]ethyl]-dimethylazanium

Molecular Formula

C14H23N2O2+

Molecular Weight

251.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/p+1/t11-/m0/s1

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-O

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[NH+](C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.